The synthesis of quetiapina fumarato involves several key steps:
The technical details of these reactions often involve monitoring temperature, pressure, and reaction times to optimize yield and purity.
Quetiapina fumarato has a complex molecular structure characterized by its thienobenzodiazepine core. The molecular formula is , and its molecular weight is approximately 383.51 g/mol.
Quetiapina fumarato can undergo various chemical reactions based on its functional groups:
These reactions are crucial for understanding the drug's stability and interactions within biological systems.
The mechanism of action of quetiapina fumarato involves:
This multifaceted action profile helps explain its efficacy in treating both schizophrenia and mood disorders .
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Quetiapina fumarato has several significant scientific uses:
Research continues into its potential applications in other psychiatric conditions due to its diverse receptor activity profile .
The synthetic pathway for quetiapine was first established in 1985 by pharmaceutical chemists seeking dibenzothiazepine derivatives with modified receptor binding profiles. The initial route featured a multi-step sequence starting with the dibenzothiazepine core formation through cyclization of 2-nitrothiophenol with 2-chloronitrobenzene, followed by reduction to the diamine intermediate [4] [10]. A critical advancement emerged in the 1990s with the introduction of the piperazine-ethanol side chain via nucleophilic substitution, enabling precise stereochemical control essential for dopamine D₂ and serotonin 5-HT₂A receptor antagonism [8]. This method yielded the free base quetiapine, with the final fumarate salt crystallized from ethanol.
Post-2000, innovations focused on sustainability and efficiency:
Table 1: Key Milestones in Quetiapine Synthesis
| Year | Development | Impact |
|---|---|---|
| 1985 | Initial dibenzothiazepine cyclization | Established core structure for receptor binding studies |
| 1994 | Piperazine-ethanol side chain attachment | Achieved target receptor affinity profile (D₂/5-HT₂A) |
| 2005 | Catalytic hydrogenation adoption | Reduced waste generation by 40% and cost by 25% |
| 2018 | Continuous flow synthesis implementation | Cut reaction times from hours to minutes; improved yield consistency |
Industrial manufacturing of quetiapine fumarate leverages process analytical technology (PAT) and quality by design (QbD) frameworks to ensure reproducibility. Twin-screw melt granulation (TSMG) has replaced high-shear wet granulation, eliminating solvent use and drying steps. This continuous process operates at 150°C with Ludiflash® and hypromellose as binders, achieving granule densities >0.6 g/cm³ and flow properties (Carr’s Index <15%) suitable for direct compression [9].
Critical parameters optimized via design of experiments (DoE):
Table 2: Process Optimization Outcomes in Commercial Production
| Parameter | Traditional Method | Optimized Process | Improvement |
|---|---|---|---|
| Granulation method | High-shear wet granulation | Twin-screw melt granulation | 50% energy reduction; no solvent residues |
| Processing temperature | 70°C (drying) | 150°C (in-situ melting) | Eliminated 4-hour drying step |
| Dissolution matching | Trial-and-error batches | ANN-predicted formulations | Reduced development time by 65% |
Quetiapine’s low aqueous solubility (3.29 mg/mL at 20°C) and moderate log P (0.45) necessitated salt formation to improve absorption. Fumaric acid was selected over alternatives (e.g., hydrochloride, maleate) due to its non-hygroscopic nature, crystallinity, and complementary pKa (3.5) to quetiapine’s basic piperazine nitrogen (pKa 8.9) [5] [10]. This 1:1 salt ratio enhances dissolution in gastric pH via ionized species formation, increasing the maximum concentration (Cₘₐₓ) by 25% compared to the free base [8].
Biopharmaceutical advantages confirmed in preclinical studies:
Table 3: Comparative Properties of Quetiapine Salt Forms
| Property | Free Base | Hydrochloride | Fumarate | Rationale for Fumarate Selection |
|---|---|---|---|---|
| Solubility (mg/mL) | 1.8 | 25.1 | 3.29 | Balanced solubility and crystallinity |
| Hygroscopicity | High | Moderate | Low | Shelf-life extension |
| Melting point (°C) | 176 (decomp.) | 230 | 172–175 | Ease of processing |
| Oral bioavailability | 60% | 95% | 100% | Optimal absorption kinetics |
The fumarate salt’s success underpins all commercial formulations, including immediate-release and extended-release tablets, ensuring therapeutic plasma concentrations within 1–2 hours post-dose [4] [7].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2